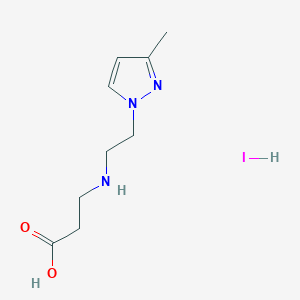
3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and an ethylamino group attached to a propanoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide typically involves the following steps:
Formation of 3-methyl-1H-pyrazole: This can be achieved through the reaction of hydrazine with acetylacetone in the presence of an acid catalyst.
Ethylamination: The pyrazole ring is then ethylated using ethyl iodide to introduce the ethylamino group.
Propanoic Acid Attachment: The ethylamino group is further reacted with propanoic acid to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the pyrazole ring to its corresponding oxo derivative.
Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the propanoic acid moiety.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Pyrazole-3-one derivatives.
Reduction Products: Reduced pyrazole and propanoic acid derivatives.
Substitution Products: Substituted pyrazole derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: This compound is used in the synthesis of various pyrazole derivatives, which are important in medicinal chemistry and material science. Biology: Pyrazole derivatives have been studied for their biological activities, including antileishmanial and antimalarial properties. Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as anti-inflammatory and anticancer activities. Industry: Pyrazole derivatives are used in the development of agrochemicals, dyes, and other industrial applications.
Mécanisme D'action
The mechanism by which 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide: Similar structure but without the methyl group on the pyrazole ring.
3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide: Similar structure but with an additional methyl group on the pyrazole ring.
Uniqueness: The presence of the methyl group at the 3-position of the pyrazole ring in 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide distinguishes it from other similar compounds, potentially affecting its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
3-[2-(3-methylpyrazol-1-yl)ethylamino]propanoic acid;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.HI/c1-8-3-6-12(11-8)7-5-10-4-2-9(13)14;/h3,6,10H,2,4-5,7H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXGJPLAURMDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCNCCC(=O)O.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













